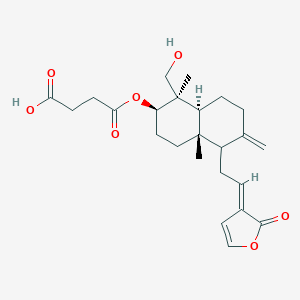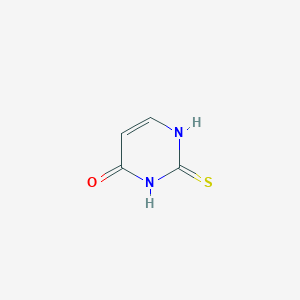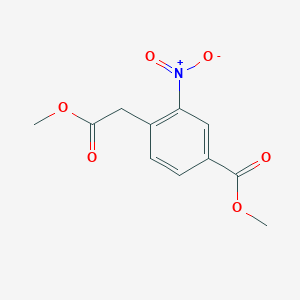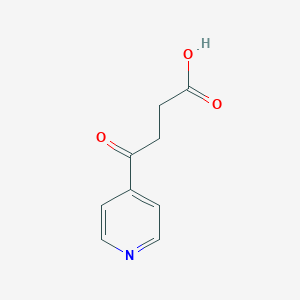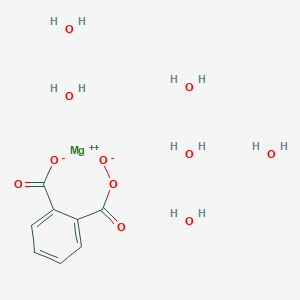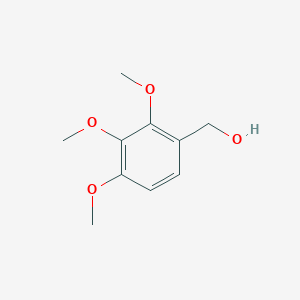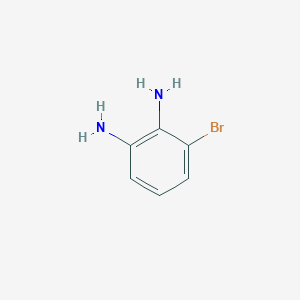
3-Bromo-1,2-bencenodiamina
Descripción general
Descripción
3-Bromobenzene-1,2-diamine, also known as 3-Bromo-o-phenylenediamine or 3-Bromo-2-aminobenzene, is an organic compound with the formula C6H6BrN2. It is a colorless solid that is soluble in water and most organic solvents. 3-Bromobenzene-1,2-diamine is widely used in scientific research applications as well as in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Síntesis de derivados de quinoxalina
3-Bromo-1,2-bencenodiamina: se utiliza en la síntesis de derivados de quinoxalina, que son intermediarios cruciales para la producción de varios fármacos . Estos derivados exhiben una amplia gama de actividades biológicas y se emplean en el desarrollo de tratamientos para enfermedades como el cáncer, la tuberculosis y la hepatitis C.
Intermediarios farmacéuticos
Este compuesto sirve como un intermediario clave en la industria farmacéutica. Es particularmente significativo en la síntesis de Erdafitinib, un medicamento aprobado para el tratamiento del carcinoma urotelial . La capacidad de crear estos intermediarios es vital para el desarrollo de nuevos agentes terapéuticos.
Inhibidores de las quinasas proteicas
This compound: se utiliza en la preparación de análogos de bromo isómeros de Benzo-1H-triazol, que actúan como inhibidores potenciales de las quinasas proteicas . Estos inhibidores pueden desempeñar un papel en el tratamiento de diversas enfermedades al modular la actividad enzimática.
Ciencia de materiales
En la ciencia de materiales, este compuesto se puede utilizar para sintetizar sustancias que contribuyen al desarrollo de diodos emisores de luz fosforescentes de alta eficiencia y células solares . Estas aplicaciones son cruciales para avanzar en las tecnologías de energía renovable.
Productos químicos agrícolas
La síntesis de productos químicos agrícolas, como pesticidas, herbicidas e insecticidas, puede involucrar This compound como precursor o intermedio . Estos productos químicos son esenciales para mejorar la protección de los cultivos y el rendimiento.
Métodos de síntesis novedosos
This compound: también está involucrada en métodos de síntesis novedosos para crear bromobencenos sustituidos, que pueden proceder a través de un mecanismo radical . Esto tiene implicaciones para el desarrollo de nuevas vías sintéticas en la química orgánica.
Inhibición de la activación de NF-κB
Se cita como componente del Inhibidor de la activación de NF-κB II, JSH-23, que controla la actividad biológica de NF-κB . Esta aplicación es importante para la investigación en inflamación e inmunología.
Aplicaciones en la industria química
Los derivados del compuesto se utilizan en la industria química para diversas aplicaciones, incluida la producción de tintes, pigmentos y otros productos químicos finos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzene derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
3-Bromobenzene-1,2-diamine, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Its molecular weight (18704 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution .
Result of Action
Benzene derivatives can have various effects depending on their specific targets and the nature of their interaction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromobenzene-1,2-diamine. For instance, it is stored at room temperature, suggesting that it is stable under these conditions .
Propiedades
IUPAC Name |
3-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYTZNPMXYCBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500187 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1575-36-6 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)


